5-Hydroxycyclooctanone
Overview
Description
5-Hydroxycyclooctanone is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 and is typically found in a powder form .
Synthesis Analysis
The synthesis of 5-Hydroxycyclooctanone can be achieved with an alcohol and hydrochloric acid . Another method involves the reaction of 5-Hydroxycyclooctanone with O-methylhydroxylammonium chloride and sodium acetate in methanol at room temperature .Molecular Structure Analysis
The InChI code for 5-Hydroxycyclooctanone is 1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
One notable chemical reaction involving 5-Hydroxycyclooctanone is the transannular 1,5-hydride shift . This reaction has been analyzed by quantum chemical calculations and involves a degenerate transannular 1,5-hydride shift .Physical And Chemical Properties Analysis
5-Hydroxycyclooctanone is a powder at room temperature . It has a melting point of 99-100 degrees Celsius .Scientific Research Applications
Chemical Properties and Synthesis
Protection and Reactivity
5-Hydroxycyclooctanone exhibits interesting reactivity due to its medium-ring hydroxy ketone structure. It predominately exists as the transannular hemiacetal and can be protected with an alcohol and hydrochloric acid. This process involves a 1,5-hydride shift, indicating its unique reactivity and potential for further chemical transformations (Choudhary Mohr & Rademacher, 2008).
Transannular Hydride Shift
Further analysis of 5-Hydroxycyclooctanone revealed a transannular 1,5-hydride shift mechanism, confirmed through 1H NMR measurements and quantum chemical calculations. This study highlights its potential in synthetic organic chemistry, demonstrating the molecule's intriguing behavior under both acidic and basic conditions (Rademacher & Choudhary Mohr, 2007).
Biological Implications
Stability and Role in DNA
While not directly related to 5-Hydroxycyclooctanone, the study of 5-Hydroxymethylcytosine, a derivative of 5-methylcytosine in DNA, has profound implications in understanding DNA methylation and potential biological roles. Such studies provide a framework for investigating similar molecules like 5-Hydroxycyclooctanone in biological systems, examining their stability, and exploring their roles in health and disease (Bachman et al., 2014).
Epigenetic Modifications
Research into 5-Hydroxymethylcytosine also sheds light on the complexity of epigenetic modifications, where molecules similar to 5-Hydroxycyclooctanone might play a role. Understanding these modifications is crucial for grasping the full scope of genetic regulation and expression in various cell types, including embryonic stem cells (Pastor et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-hydroxycyclooctan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLAYAAWSTPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298711 | |
Record name | 5-hydroxycyclooctanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxycyclooctanone | |
CAS RN |
61755-97-3 | |
Record name | NSC125566 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydroxycyclooctanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxycyclooctan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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